molecular formula C12H6N2O2 B087060 2,7-Diisocyanatonaphthalene CAS No. 14353-01-6

2,7-Diisocyanatonaphthalene

Cat. No. B087060
CAS RN: 14353-01-6
M. Wt: 210.19 g/mol
InChI Key: JISQNPXRCGHKHG-UHFFFAOYSA-N
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Description

2,7-Diisocyanatonaphthalene (2,7-DICN) is a chemical compound that belongs to the family of naphthalene derivatives. It is a highly reactive compound that is widely used in scientific research, particularly in the field of organic chemistry. 2,7-DICN is known for its ability to react with various organic compounds, making it a valuable tool for synthesizing complex organic molecules.

Mechanism Of Action

The mechanism of action of 2,7-Diisocyanatonaphthalene involves its ability to react with various organic compounds, particularly those containing amino or hydroxyl groups. The reaction proceeds through the formation of a urethane or urea linkage, depending on the nature of the reactant. The resulting product is a complex organic molecule that can be used for a variety of applications.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2,7-Diisocyanatonaphthalene. However, studies have shown that it may have toxic effects on the liver and kidneys, particularly in high doses. Therefore, caution should be exercised when handling this compound in the laboratory.

Advantages And Limitations For Lab Experiments

The main advantage of using 2,7-Diisocyanatonaphthalene in lab experiments is its ability to react with various organic compounds, making it a valuable tool for synthesizing complex organic molecules. However, its highly reactive nature also poses a risk, as it can react with unintended compounds and cause unwanted side reactions. Therefore, careful handling and proper safety measures should be taken when using this compound in the laboratory.

Future Directions

There are several future directions for the use of 2,7-Diisocyanatonaphthalene in scientific research. One potential area of application is in the development of new materials for use in various industries. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly in relation to its potential toxic effects. Finally, new synthetic methods for 2,7-Diisocyanatonaphthalene may be developed to improve its efficiency and reduce its environmental impact.
Conclusion:
In conclusion, 2,7-Diisocyanatonaphthalene is a highly reactive compound that is widely used in scientific research for organic synthesis. Its ability to react with various organic compounds makes it a valuable tool for synthesizing complex organic molecules. However, caution should be exercised when handling this compound due to its potential toxic effects. Further research is needed to better understand the biochemical and physiological effects of this compound, as well as to develop new synthetic methods and applications.

Synthesis Methods

The synthesis of 2,7-Diisocyanatonaphthalene involves the reaction of naphthalene with phosgene in the presence of a catalyst such as aluminum chloride. The reaction proceeds through a series of intermediate steps, ultimately leading to the formation of 2,7-Diisocyanatonaphthalene. The synthesis process is highly efficient and can yield high amounts of the compound.

Scientific Research Applications

2,7-Diisocyanatonaphthalene is widely used in scientific research as a reagent for organic synthesis. It is particularly useful for the synthesis of complex organic molecules such as polymers, dyes, and pharmaceuticals. 2,7-Diisocyanatonaphthalene is also used in the development of new materials such as coatings, adhesives, and sealants.

properties

CAS RN

14353-01-6

Product Name

2,7-Diisocyanatonaphthalene

Molecular Formula

C12H6N2O2

Molecular Weight

210.19 g/mol

IUPAC Name

2,7-diisocyanatonaphthalene

InChI

InChI=1S/C12H6N2O2/c15-7-13-11-3-1-9-2-4-12(14-8-16)6-10(9)5-11/h1-6H

InChI Key

JISQNPXRCGHKHG-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC(=C2)N=C=O)N=C=O

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)N=C=O)N=C=O

synonyms

2,7-Naphthalenediyldiisocyanate

Origin of Product

United States

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